Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate
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Overview
Description
Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a valerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(3-methoxyphenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 5-(3-hydroxyphenyl)-3-methyl-5-oxovalerate.
Reduction: Formation of 5-(3-methoxyphenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. For instance, its methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methoxyphenyl)-3-methyl-5-oxovalerate
- Methyl 5-(2-methoxyphenyl)-3-methyl-5-oxovalerate
- Methyl 5-(3-ethoxyphenyl)-3-methyl-5-oxovalerate
Uniqueness
Methyl 5-(3-methoxyphenyl)-3-methyl-5-oxovalerate is unique due to the position of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 3-methoxy substitution pattern can lead to different steric and electronic effects compared to other isomers, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 5-(3-methoxyphenyl)-3-methyl-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10(8-14(16)18-3)7-13(15)11-5-4-6-12(9-11)17-2/h4-6,9-10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMSEAGGIQUJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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